The primary application of Saxagliptin-13C3 lies in investigating the pharmacokinetics and metabolism of saxagliptin in the human body. Saxagliptin belongs to a class of drugs called Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Their mechanism of action involves increasing levels of incretin hormones, which regulate blood sugar. Understanding how saxagliptin is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use.
Administration of Saxagliptin-13C3 typically occurs orally during clinical trials. Once inside the body, the liver metabolizes the compound. The key advantage of using Saxagliptin-13C3 is the presence of the carbon-13 isotopes. These isotopes act as distinct markers within the molecule. By analyzing biological samples, such as blood or urine, researchers can distinguish between the parent compound (saxagliptin) and its metabolites due to the unique signature of the carbon-13 isotopes .
The ability to differentiate between saxagliptin and its metabolites using Saxagliptin-13C3 provides valuable data for researchers. This information helps them:
Saxagliptin-13C3 serves as a superior internal standard in liquid chromatography-tandem mass spectrometry applications due to its isotopic labeling with three carbon-13 atoms . This stable isotope-labeled compound provides a predictable mass shift of +3 daltons from the unlabeled saxagliptin, ensuring optimal chromatographic and mass spectrometric performance [3] [4].
The compound exhibits identical chromatographic behavior to the parent saxagliptin molecule, co-eluting under identical retention conditions while maintaining distinct mass spectral characteristics [5] [6]. Studies have demonstrated that Saxagliptin-13C3 provides superior matrix effect correction compared to deuterated analogs, as carbon-13 labeling eliminates potential isotope exchange issues that can occur with deuterium-labeled compounds [3] [4].
Liquid chromatography-tandem mass spectrometry methods utilizing Saxagliptin-13C3 have been extensively validated across multiple research groups. The Batta et al. method employed an Atlantis dC18 column with a mobile phase consisting of 0.1% acetic acid in 5 millimolar ammonium acetate and acetonitrile (30:70, volume/volume), achieving a linear calibration range of 0.05-100 nanograms per milliliter for both analytes with a runtime of 1.8 minutes [5] [6]. Alternative methodologies have utilized Hypersil C18 columns with formic acid-acetonitrile mobile phases, demonstrating method versatility and robustness [7] [8].
The ionization efficiency of Saxagliptin-13C3 remains consistent with the unlabeled compound, ensuring reliable quantitative measurements [3]. Fragmentation patterns in tandem mass spectrometry exhibit predictable mass shifts corresponding to the carbon-13 incorporation, facilitating accurate structural confirmation and quantitative analysis [9] [10].
Study | Column | Mobile Phase | Linear Range | Run Time |
---|---|---|---|---|
Batta et al. (2015) | Atlantis dC18 (50 × 2.1 mm, 5 μm) | 0.1% acetic acid in 5 mM ammonium acetate:acetonitrile (30:70, v/v) | 0.05-100 ng/mL | 1.8 min |
Phanindra & Kumar (2019) | Hypersil C18 (50 × 4 mm, 5 μm) | 0.1% formic acid:acetonitrile (25:75, v/v) | 2.00-2000 ng/mL | 10 min |
Goday et al. (2018) | Hypersil Gold C18 (50 × 3.0 mm, 5 μm) | 10 mM ammonium acetate:methanol (20:80, v/v) | 0.01-0.50 μg/mL | 3.5 min |
Bioanalytical method validation for Saxagliptin-13C3-based assays follows International Conference on Harmonization and United States Food and Drug Administration guidelines, ensuring regulatory compliance and analytical reliability [11] [12] [13]. Validation parameters consistently demonstrate excellent performance characteristics across multiple studies.
Precision studies have shown intra-batch and inter-batch relative standard deviation values well within acceptable limits. The Phanindra and Kumar study reported intra-batch precision of 1.84-7.5% and inter-batch precision of 1.02-6.00% for saxagliptin quantitation [7] [8]. Similarly, Goday et al. achieved relative standard deviation values below 15% for both precision parameters [14].
Accuracy assessments demonstrate consistent recovery values ranging from 98.05-109.06% across different concentration levels [7] [8] [13]. These results indicate minimal systematic bias and confirm the method's ability to provide true quantitative measurements. Recovery studies utilizing Saxagliptin-13C3 as internal standard consistently show extraction efficiencies exceeding 90%, with minimal matrix-dependent variations [5] [6] [13].
Specificity evaluations confirm the absence of interfering peaks at the retention times of both saxagliptin and Saxagliptin-13C3 [11] [13]. Matrix effect assessments demonstrate effective compensation for ionization suppression or enhancement, with the isotope-labeled internal standard providing superior correction compared to structural analogs [15] [16].
Stability studies encompass freeze-thaw stability, bench-top stability, and long-term storage stability. Saxagliptin-13C3 demonstrates remarkable stability under various storage conditions, with documented stability of at least 401 days at -20°C [17] [6]. Freeze-thaw stability studies confirm compound integrity through multiple freeze-thaw cycles without significant degradation [13].
Parameter | Typical Range | Acceptance Criteria |
---|---|---|
Intra-batch Precision (%RSD) | 1.84-7.5% | ≤15% |
Inter-batch Precision (%RSD) | 1.02-6.00% | ≤15% |
Accuracy (%) | 98.05-109.06% | 85-115% |
Recovery (%) | >90% | ≥80% |
Matrix Effect | Minimal | ±15% |